molecular formula C25H31N5O3 B1209962 2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide

2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide

Cat. No.: B1209962
M. Wt: 449.5 g/mol
InChI Key: NWUFGLDPGOLEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide is a phenylalanine derivative.

Scientific Research Applications

Insecticidal Activity

Pyridine derivatives, including a compound structurally related to 2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide, have been studied for their insecticidal properties. For instance, certain pyridine derivatives have shown significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch (Bakhite et al., 2014).

Antinociceptive Activity

Research on similar pyridine derivatives has explored their antinociceptive (pain-relieving) properties. Some compounds in this class have exhibited higher antinociceptive activity than aspirin in animal models (Doğruer et al., 2000).

Material Science Applications

Novel copolymers involving pyridine derivatives have been synthesized for potential applications in material science. These copolymers exhibit specific thermal behaviors and decomposition characteristics, making them of interest for various industrial applications (Wojdyla et al., 2022).

Potential as Antineuropathic Pain Drug

Studies have also been conducted on the potential use of related compounds as antineuropathic pain drugs. Vibrational spectroscopic and molecular docking studies have been performed to explore their suitability for this application (Anuradha et al., 2020).

Antitumor Properties

Some pyridine derivatives have been investigated for their in vitro antitumor properties. These compounds have shown considerable activities against various human tumor cell lines, indicating their potential as antitumor agents (Girgis et al., 2006).

Properties

Molecular Formula

C25H31N5O3

Molecular Weight

449.5 g/mol

IUPAC Name

2-acetamido-N-[1-(3-cyano-4,6-dimethylpyridin-2-yl)piperidin-4-yl]-3-(3-methoxyphenyl)propanamide

InChI

InChI=1S/C25H31N5O3/c1-16-12-17(2)27-24(22(16)15-26)30-10-8-20(9-11-30)29-25(32)23(28-18(3)31)14-19-6-5-7-21(13-19)33-4/h5-7,12-13,20,23H,8-11,14H2,1-4H3,(H,28,31)(H,29,32)

InChI Key

NWUFGLDPGOLEFF-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)N2CCC(CC2)NC(=O)C(CC3=CC(=CC=C3)OC)NC(=O)C)C

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCC(CC2)NC(=O)C(CC3=CC(=CC=C3)OC)NC(=O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide
Reactant of Route 4
2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
2-acetamido-N-[1-(3-cyano-4,6-dimethyl-2-pyridinyl)-4-piperidinyl]-3-(3-methoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.